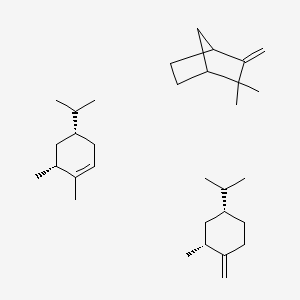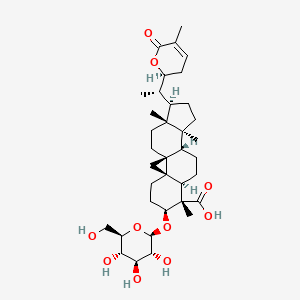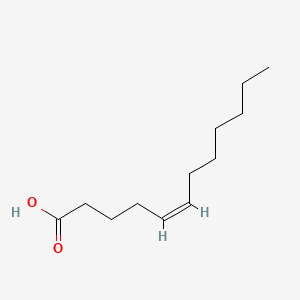
C12H9Cl2NO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydron; pyridin-3-yl 4-chlorobenzoate; chloride is a benzoate ester. It has a role as an anticoronaviral agent.
Scientific Research Applications
Catalysis and Polymerization
- Catalytic Behavior in Ring-Opening Polymerization : Sodium 2-arylimino-8-quinolates, related to C12H9Cl2NO2, have been studied for their catalytic behavior in the ring-opening polymerization (ROP) of rac-lactide. These compounds form multimetallic assemblies that show good activities towards the ROP, producing amorphous polylactides with broad molecular weight distributions (Zhang et al., 2016).
C1 Chemistry
- C1 Catalysis for Conversion of Carbon-Containing Compounds : Research on C1 catalysis, which involves the conversion of simple carbon-containing compounds into high-value-added chemicals, has shown significant progress. This compound, as part of this research, contributes to the development of efficient catalyst systems and reaction processes (Bao et al., 2019).
Metal-Organic Frameworks (MOFs)
- MOF-Based Heterogeneous Catalysts : Metal-organic frameworks (MOFs) have been investigated for their potential as heterogeneous catalysts in transforming CO, CO2, and CH4 into high-value-added chemicals. This compound-related compounds are part of this research, exploring the catalytic reactivity and reaction mechanisms of MOFs (Cui et al., 2019).
Zeolites in C1 Chemistry
- Application of Zeolites : Zeolites have been applied in the catalytic transformation of C1 molecules (like CO, CO2, CH4) into energy and chemical supplies. Compounds like this compound are studied within this context, particularly in designing zeolite-based catalysts for improved performance (Zhang et al., 2020).
Carbon Dioxide Utilization
- Synthesis of Cyclic Carbonates from CO2 : The use of CO2 as a building block, particularly in the synthesis of cyclic carbonates from epoxides, is an area where this compound-related research is significant. This process is valuable in various chemical fields, and new catalysts are being developed for this atom-economic and scalable reaction (Büttner et al., 2017).
Single Carbon Biotechnology
- Applications in Methylotrophs : The microbial conversion of single carbon compounds (like methane, methanol, CO2) has been explored for biotechnological applications. This includes engineering native C1 utilizers for higher output of value-added compounds, a field in which this compound-related research can contribute (Chistoserdova, 2018).
Non-Thermal Plasma (NTP) Catalysis
- NTP Catalysis Towards C1 Chemistry : Non-thermal plasma (NTP) activated heterogeneous catalysis has been applied to C1 chemistry, offering advantages like mild reaction conditions and energy efficiency. Research in this area can benefit from the study of compounds like this compound (Chen et al., 2020).
Properties
Molecular Formula |
C12H9Cl2NO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
pyridin-3-yl 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C12H8ClNO2.ClH/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11;/h1-8H;1H |
InChI Key |
IILDQBBNCMYHPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)






![(2E)-N-[4-(2-methylpropoxy)benzyl]-2-(4-nitrobenzylidene)hydrazinecarbothioamide](/img/structure/B1236755.png)



![(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide](/img/structure/B1236763.png)
![(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxy-methylene]-1-[(2R)-2-isopropenyl-5-methyl-hex-5-enyl]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1236766.png)

